Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, also known by its IUPAC name (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 205.68 g/mol. This compound is notable for its applications in medicinal chemistry, particularly in the development of antiviral agents such as boceprevir and PF-07321332, which are used in the treatment of viral infections.
The compound is classified under the category of azabicyclic compounds, which are bicyclic structures containing nitrogen atoms. Its specific structure contributes to its biological activity and potential therapeutic uses.
The synthesis of methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride has been explored through various methods, with a focus on efficiency and yield. A notable synthetic route involves the use of intramolecular cyclopropanation of alpha-diazoacetates catalyzed by ruthenium (II). This method allows for the formation of the bicyclic structure efficiently from readily available starting materials.
Technical Details:
The molecular structure of methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride features a bicyclic framework with a nitrogen atom incorporated into one of the rings. The stereochemistry is defined by specific configurations at the chiral centers.
Key Structural Data:
This structure is critical for understanding its reactivity and interaction with biological targets.
Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride can undergo various chemical reactions typical of carboxylate esters and bicyclic compounds:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives.
The mechanism of action for methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride primarily relates to its role as a precursor in antiviral drug synthesis. Its structural features allow it to interact with viral enzymes or proteins effectively.
Process:
Relevant Data:
The compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity .
Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride has several scientific uses:
The synthesis of enantiomerically pure Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride necessitates precise chiral control due to the compound's stereogenic centers at positions 1, 2, and 5. A predominant strategy involves diastereomeric salt crystallization using chiral acids. L- or D-tartaric acid derivatives are employed to resolve racemic intermediates, leveraging differential solubility of the resulting diastereomeric salts. For instance, reacting the racemic bicyclic amine with (2R,3R)-di-p-toluoyl tartaric acid in methanol generates distinct salts, where the less soluble (1R,2S,5S)-isomer salt precipitates first. Subsequent filtration and basification yield the enantiomerically enriched free base (>98% ee), which is then esterified and converted to the hydrochloride salt [1] [3]. Alternative resolution agents include dibenzoyl tartaric acid, though yields vary significantly based on solvent polarity and counterion stoichiometry [1].
Table 1: Chiral Resolution Efficiency with Different Tartaric Acid Derivatives
Chiral Resolving Agent | Solvent System | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
(2R,3R)-di-p-toluoyl tartaric acid | Methanol/Water | 72 | >98 |
(2R,3R)-dibenzoyl tartaric acid | Ethanol | 65 | 95 |
L-Tartaric acid | Acetone | 58 | 90 |
Enzymatic resolution represents an emerging approach, where lipases selectively acylate one enantiomer of a precursor alcohol, though industrial scalability remains challenging [3].
The strained cyclopropane ring within the azabicyclo[3.1.0]hexane system is pivotal for the molecule’s bioactivity. Catalytic asymmetric cyclopropanation enables stereocontrolled ring closure, circumventing racemization risks. Rhodium(II)-carboxylate complexes (e.g., Rh₂(S-DOSP)₄) catalyze the decomposition of diazo compounds in the presence of allylic amines, generating chiral cyclopropanes with high diastereo- and enantioselectivity (up to 95% ee). For example, methyl diazoacetate decomposition over a chiral rhodium catalyst in the presence of 2,2-dimethylpent-4-en-1-amine yields the bicyclic precursor with the desired (1R,5S) configuration [5] [8].
Intramolecular variants leverage Mitsunobu cyclization for ring closure. A pivotal step involves activating a vicinal amino alcohol intermediate with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), inducing stereospecific cyclization to form the azabicyclic core. This method achieves retention of configuration at the stereocenters, critical for the (1R,2S,5S) topology. Reaction optimization studies confirm that aprotic solvents (tetrahydrofuran) at 0–5°C minimize epimerization, delivering >20:1 diastereomeric ratios [5] [8]. Catalyst loading below 2 mol% is feasible without yield compromise, enhancing cost efficiency.
Protecting groups mitigate undesired side reactions during the synthesis of this multifunctional molecule. Key considerations include:
Amino Group Protection: The secondary amine in the 3-azabicyclo core is typically shielded as a tert-butyl carbamate (Boc) or benzyl carbamate (Cbz) prior to cyclopropanation or esterification. Boc protection (using di-tert-butyl dicarbonate in tetrahydrofuran) prevails due to its orthogonal deprotection under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), preserving the cyclopropane ring integrity. Notably, Cbz groups risk hydrogenolysis-induced ring opening [3] [10].
Table 2: Protection/Deprotection Strategies for Azabicyclo Core Functionalization
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Yield (%) |
---|---|---|---|---|
Secondary amine | Boc | (CH₃)₃COCOC(CH₃)₃, DMAP | TFA/DCM (1:1), 25°C, 2h | 95 |
Secondary amine | Cbz | Cbz-Cl, NaHCO₃ | H₂/Pd-C, Methanol | 88 |
Carboxylic acid | Methyl ester | CH₂N₂, Et₂O | LiOH, THF/H₂O | 90 |
Carboxylic acid | Tert-butyl ester | Isobutylene, H₂SO₄ | TFA/DCM (1:1), 25°C, 1h | 92 |
Final hydrochloride salt formation dictates purity, stability, and crystallinity. Critical parameters include:
Acidification Protocol: Adding hydrogen chloride (HCl) gas to a chilled (−10°C) ethereal solution of the free base ensures controlled protonation. Alternatively, concentrated hydrochloric acid in methanol achieves comparable results but risks ester hydrolysis if temperatures exceed 0°C. Stoichiometric control (1.05 equiv HCl) prevents dihydrochloride formation [4] [6].
Crystallization Optimization: Solvent polarity governs crystal habit and purity. Mixed-solvent systems (e.g., ethanol/diethyl ether) yield needles with superior filtration characteristics versus acetone/water slurries. Slow cooling (0.3°C/min) from saturation temperatures affords larger crystals with reduced solvent inclusion. In situ monitoring via Raman spectroscopy confirms polymorphic consistency, with Form I (monoclinic) being the thermodynamically stable phase [4] [9].
Hygroscopicity Management: The hydrochloride salt exhibits moderate hygroscopicity. Post-crystallization drying under nitrogen at 40°C reduces moisture content below 0.5% w/w. Storage in inert atmospheres (argon) with desiccants (molecular sieves) prevents hydrate formation during long-term storage [4] [6] [9]. Final specifications typically require >99.5% purity (HPLC) and <0.1% residual solvents (GC), achievable through recrystallization from anhydrous methanol/diethyl ether [4].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7